
2-Methylnaphthalene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylnaphthalene-1,4-diamine is an organic compound with the chemical formula C11H12N2. It is a synthetic analog of menadione, which exhibits vitamin K activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylnaphthalene-1,4-diamine can be synthesized from 2-methylnaphthalene or its close analogs. One common method involves the nitration of 2-methylnaphthalene followed by reduction to yield the diamine . The reaction conditions typically involve the use of concentrated nitric acid for nitration and hydrogen gas in the presence of a catalyst for reduction.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. The compound can also be produced by the reaction of 2-methylnaphthalene with hydrochloric acid to form its dihydrochloride salt, which is then converted to the free base .
Chemical Reactions Analysis
Types of Reactions: 2-Methylnaphthalene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form naphthylamines.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under controlled conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthylamines.
Substitution: Various substituted naphthylamines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential role in biological systems due to its structural similarity to vitamin K.
Medicine: Investigated for its potential use as a vitamin K analog in treating vitamin K deficiency.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methylnaphthalene-1,4-diamine involves its interaction with various molecular targets and pathways. As a vitamin K analog, it is believed to participate in the carboxylation of glutamate residues in certain proteins, which is essential for their biological activity . This process is crucial for blood clotting and bone metabolism.
Comparison with Similar Compounds
Menadione: Another vitamin K analog with similar chemical properties.
Phylloquinone: The natural form of vitamin K1.
Menaquinone: The natural form of vitamin K2.
Uniqueness: 2-Methylnaphthalene-1,4-diamine is unique due to its synthetic origin and specific structural modifications that differentiate it from natural vitamin K compounds.
Properties
CAS No. |
83-68-1 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-methylnaphthalene-1,4-diamine |
InChI |
InChI=1S/C11H12N2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,12-13H2,1H3 |
InChI Key |
BCKLPBBBFNWJHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



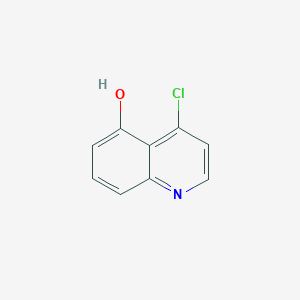
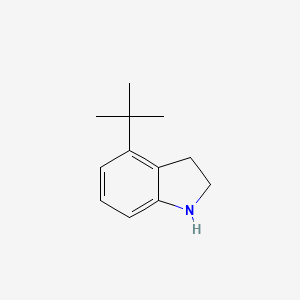
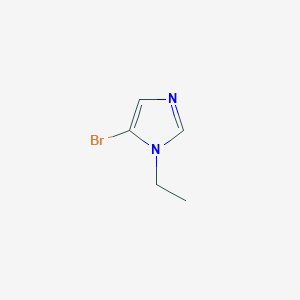



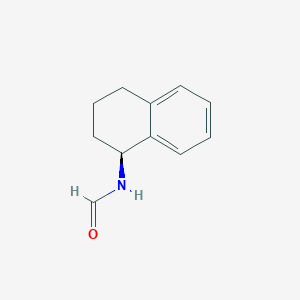
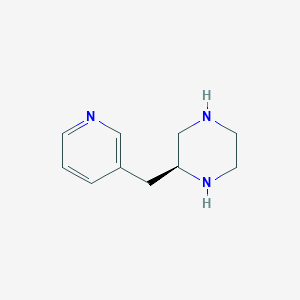
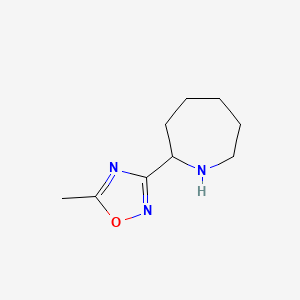

![(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11912494.png)
![2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912498.png)

